molecular formula C23H21N3O4 B2501316 ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901044-72-2

ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B2501316
CAS No.: 901044-72-2
M. Wt: 403.438
InChI Key: NVTYRRPRCGTFHN-UHFFFAOYSA-N
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Description

Ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a useful research compound. Its molecular formula is C23H21N3O4 and its molecular weight is 403.438. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Condensed Pyrazoles :

    • Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, similar to the queried compound, are used as precursors in cross-coupling reactions to obtain various alkynyl-4-(ethoxycarbonyl)pyrazoles. These reactions lead to different condensed pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones (Arbačiauskienė et al., 2011).
  • Synthesis of Quinolinone Derivatives :

    • This compound is used in the preparation of new pyrazolo[4,3-c]quinolin-3-one derivatives. The process involves the condensation of related compounds with hydrazine and its derivatives, leading to the synthesis of various quinolinone derivatives (Ismaïli et al., 1999).
  • Antioxidant Property Exploration :

    • Novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinines synthesized from related compounds have been evaluated for their antioxidant activities. Some of these compounds exhibited higher antioxidant activities than the standard antioxidant (Hassan et al., 2017).
  • Crystal Structure and Characterization :

    • The crystal structure and characterization of similar pyrazole derivatives are important in understanding their molecular properties. These studies include spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, providing insights into the molecular structure and interactions (Naveen et al., 2021).
  • Antimicrobial Agent Synthesis :

    • Compounds related to the queried chemical have been synthesized and screened for their antibacterial and antifungal activity. This research is crucial for the development of new antimicrobial agents (Holla et al., 2006).
  • Electroluminescent Device Development :

    • Pyrazolo[3,4-b]quinolines, synthesized from compounds structurally similar to the queried compound, are used as luminophores in electroluminescent devices. This application is significant in the field of material science and electronics (Chaczatrian et al., 2004).

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in drug discovery, materials science, and other areas. Future research could involve exploring the synthesis, properties, and potential applications of this and similar compounds .

Properties

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-3-29-20(27)14-26-22-17-12-16(23(28)30-4-2)10-11-19(17)24-13-18(22)21(25-26)15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTYRRPRCGTFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C3C=C(C=CC3=NC=C2C(=N1)C4=CC=CC=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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